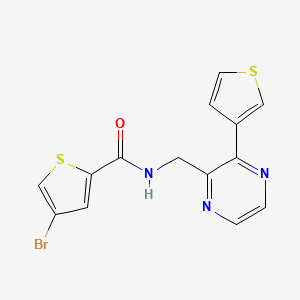
4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its bromine and thiophene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the bromination of thiophene derivatives. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of corresponding thiophene derivatives with reduced functional groups.
Substitution: Substitution reactions can yield a variety of substituted thiophene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and thiophene groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and anticancer properties. Its interactions with biological targets are being studied to develop new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique chemical properties make it suitable for applications in material science and chemical manufacturing.
Mecanismo De Acción
The mechanism by which 4-bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine and thiophene groups play a crucial role in binding to these targets, leading to various biological and chemical outcomes. The exact pathways and molecular targets involved are still under investigation, but research suggests that it may interact with enzymes and receptors involved in cellular processes.
Comparación Con Compuestos Similares
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound is structurally similar but has a different substituent on the thiophene ring.
4-Bromo-N-(pyrazin-2-ylmethyl)thiophene-2-carboxamide: This compound lacks the phenyl group present in the original compound.
Uniqueness: 4-Bromo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is unique due to its specific combination of bromine and thiophene groups, which contribute to its distinct chemical and biological properties
Propiedades
IUPAC Name |
4-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS2/c15-10-5-12(21-8-10)14(19)18-6-11-13(17-3-2-16-11)9-1-4-20-7-9/h1-5,7-8H,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOIQPVBOMENKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
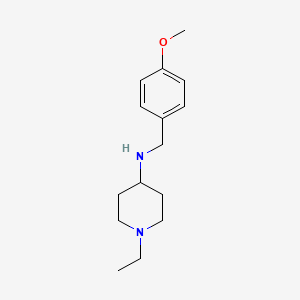
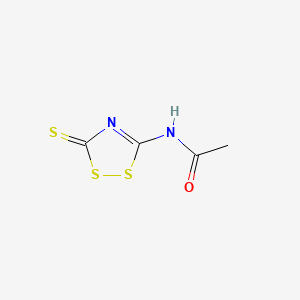
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2852192.png)

![Tert-butyl 2-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2852197.png)
![1,3,8-Triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B2852198.png)
![N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B2852201.png)
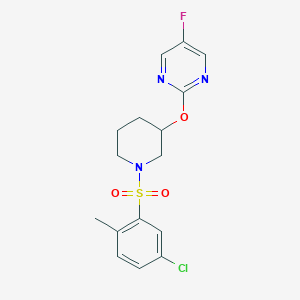
![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2852204.png)
![ethyl 2-[(2-{[(2,4-difluorophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2852205.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-pivalamidothiophene-3-carboxylate](/img/structure/B2852206.png)
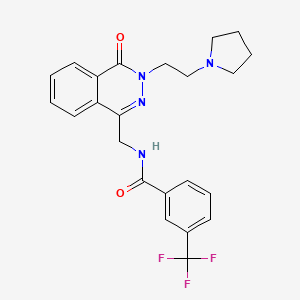
![1-[4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)phenyl]ethanone](/img/structure/B2852208.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/new.no-structure.jpg)
